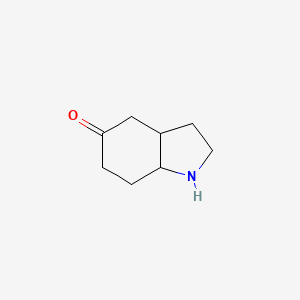

octahydro-1H-indol-5-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1,2,3,3a,4,6,7,7a-octahydroindol-5-one |

InChI |

InChI=1S/C8H13NO/c10-7-1-2-8-6(5-7)3-4-9-8/h6,8-9H,1-5H2 |

InChI Key |

RUAQPOJJGLGRFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC2C1NCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octahydro 1h Indol 5 One and Its Derivatives

Retrosynthetic Strategies for the Octahydro-1H-indole Skeleton

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. This process involves deconstructing the target structure through a series of "disconnections," which are the reverse of known chemical reactions, and functional group interconversions (FGIs) that facilitate these disconnections.

Disconnection Approaches in Octahydro-1H-indol-5-one Synthesis

The core of retrosynthetic analysis lies in identifying strategic bond disconnections that simplify the target molecule into logical precursors or "synthons". For the this compound skeleton, several disconnection approaches can be envisioned, primarily targeting the C-N and C-C bonds that define the bicyclic system.

C-N Bond Disconnection: A primary disconnection strategy involves breaking one of the C-N bonds of the pyrrolidine (B122466) ring. Disconnecting the N-C7a bond leads to a substituted cyclohexane (B81311) precursor. This approach transforms the bicyclic challenge into the synthesis of a monosubstituted six-membered ring, which can be achieved through various established methods. The precursor would be a 3-(2-aminoethyl)cyclohexan-1-one derivative, which could then be cyclized in a forward sense via intramolecular condensation.

C-C Bond Disconnection across the Ring Junction: Disconnecting the C3a-C7a bond simplifies the bicyclic system into a pyrrolidine ring bearing a side chain capable of forming the six-membered ring. This strategy often leads to precursors suitable for intramolecular cyclization reactions, such as aldol (B89426) or Dieckmann condensations, depending on the functional groups on the side chain.

Disconnections Based on Cycloaddition Logic: Envisioning the six-membered ring as the product of a cycloaddition reaction, such as a Diels-Alder reaction, provides a powerful retrosynthetic pathway. Disconnecting the C4-C5 and C7a-C3a bonds (in a conceptual reverse Diels-Alder) suggests a precursor containing a diene tethered to a dienophile via the nitrogen atom. This approach is particularly effective for controlling stereochemistry at the ring junction.

Strategic Functional Group Interconversions (FGIs)

Functional Group Interconversion (FGI) is a crucial element of retrosynthesis, where one functional group is converted into another to enable a key disconnection or simplify the synthesis. In the context of this compound, the C5-ketone is a key feature that can be manipulated.

Ketone as a Precursor to Other Groups: The ketone can be retrosynthetically converted to a hydroxyl group via reduction. This FGI opens up pathways where the final step might be an oxidation. An alcohol precursor might be more suitable for certain cyclization strategies or for directing the stereochemistry of adjacent centers.

Formation from an Alkene: The ketone can be viewed as the product of an alkene ozonolysis or a Wacker-type oxidation. This FGI leads to a precursor containing a double bond within the six-membered ring, which could be formed through various olefination or elimination reactions.

Enone as a Precursor: The ketone at the 5-position suggests the possibility of an α,β-unsaturated ketone (enone) precursor. This FGI allows for disconnections based on Michael additions, a powerful C-C bond-forming reaction. For instance, an intramolecular aza-Michael addition is a viable strategy for forming the pyrrolidine ring onto a pre-existing cyclohexenone system. scispace.com

Classical and Contemporary Synthetic Routes to this compound

The construction of the this compound scaffold can be achieved through various synthetic routes, ranging from the hydrogenation of aromatic precursors to complex cyclization cascades.

Hydrogenation-Based Syntheses of Octahydroindole Scaffolds

One of the most direct methods to access the saturated octahydroindole core is through the complete reduction of the corresponding aromatic indole (B1671886) nucleus. researchgate.net Heterogeneous catalytic hydrogenation is an environmentally benign tool for this transformation, though it presents significant challenges. nih.gov The hydrogenation of indole is a stepwise process, typically proceeding through an indoline (B122111) intermediate before full saturation to the octahydroindole. researchgate.net

Achieving complete and selective hydrogenation to the octahydroindole requires careful selection of catalysts and reaction conditions to avoid catalyst poisoning by the amine product or incomplete reduction. nih.gov

Table 1: Catalytic Systems for Hydrogenation of Indole Scaffolds

| Catalyst | Substrate | Conditions | Product | Key Findings |

|---|---|---|---|---|

| Pt/C | Indole | H₂ (moderate pressure), p-toluenesulfonic acid, water | Indoline | The reaction can be stopped at the indoline stage, but over-hydrogenation to octahydroindole is a known side reaction. nih.gov |

| Rhodium-based Catalysts | 2-Oxindoles | H₂ (high pressure) | Octahydroindoles | High diastereoselectivity can be achieved, forming multiple stereocenters in a single step. acs.org |

| Iridium-PHOX Complexes | N-Boc-protected Indoles | H₂ | N-Boc-indolines | Effective for asymmetric hydrogenation of the five-membered ring, but further reduction to the octahydro stage requires more forcing conditions. dicp.ac.cn |

Cyclization Reactions in the Formation of the this compound System

Cyclization reactions are fundamental to constructing the bicyclic core of this compound, offering high levels of control over regiochemistry and stereochemistry.

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the convergent synthesis of polycyclic systems. masterorganicchemistry.comnih.gov In this approach, a molecule containing both a diene and a dienophile connected by a suitable tether undergoes an intramolecular [4+2] cycloaddition to form the bicyclic framework in a single step. tandfonline.comtandfonline.com

For the synthesis of the octahydro-1H-indole skeleton, a precursor containing a diene and a dienophile linked through the nitrogen atom is required. Heating this precursor can induce cyclization to form the desired bicyclic system. tandfonline.comtandfonline.com The substitution pattern on the diene and dienophile, as well as the length and nature of the tether, are critical for controlling the stereochemical outcome of the reaction.

Table 2: Intramolecular Diels-Alder Approach to Indole Skeletons

| Precursor Type | Reaction Conditions | Product Skeleton | Description |

|---|---|---|---|

| N-dienyl-5-alkenyl-lactam | Reflux in toluene (B28343) or 1,2-dichlorobenzene | Octahydro-1H-pyrrolo[1,2-a]indol-3-one | A closely related tricyclic system formed via IMDA, demonstrating the feasibility of using a nitrogen-tethered diene and dienophile. tandfonline.comtandfonline.com |

This strategy offers an elegant route to the octahydro-1H-indole core, with the potential to set multiple stereocenters simultaneously and with high predictability based on the well-understood principles of cycloaddition reactions.

Aza-Michael Additions and Related Ring-Closing Processes

The intramolecular aza-Michael addition represents a powerful strategy for the cyclization step in the formation of nitrogen-containing heterocycles like the octahydroindole core. This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-nitrogen bond and subsequent ring closure. The efficiency of this approach is often enhanced by combining it with other reactions in a tandem or domino sequence, allowing for the rapid construction of complex polycyclic systems from simple acyclic precursors.

A notable example is the asymmetric synthesis of functionalized octahydroindoles through a one-pot sequence that combines a Robinson annulation with a 5-endo intramolecular aza-Michael reaction. nih.govscispace.com This strategy allows for the construction of the octahydroindole skeleton with up to four stereocenters, achieving excellent enantioselectivities (up to 95% ee) and complete diastereoselective control. nih.govscispace.com The process can be initiated by an organocatalyzed Michael addition, followed by a tandem Robinson-aza-Michael double cyclization. nih.govscispace.com The choice of catalyst and reaction conditions is crucial for the success of these cascade reactions. For instance, the use of a polystyrene-supported base like PS-BEMP has been shown to effectively catalyze the diastereoselective cyclization step. nih.govscispace.com

The aza-Michael reaction is a type of conjugate addition where a nitrogen-centered nucleophile adds to an electron-deficient alkene. nih.govfrontiersin.org When performed intramolecularly, it becomes a key method for forming nitrogen-containing rings. rsc.org Often, these reactions are part of a cascade process where the initial Michael adduct undergoes further cyclization. frontiersin.org This approach has been successfully applied to the synthesis of various indole derivatives, where an initial aza-Michael addition is followed by an SNAr ring closure and subsequent heteroaromatization to yield the indole products. nih.gov

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot approach is highly valued for its efficiency and atom economy, avoiding the need to isolate the intermediate imine. The strategy is broadly applicable in organic synthesis, from drug discovery to natural product synthesis.

In the context of this compound synthesis, reductive amination can be employed to construct the bicyclic ring system or to introduce substituents. A typical strategy involves the cyclization of a dicarbonyl precursor with an amine source. For instance, a stereoselective approach to polyhydroxylated octahydro-1H-indole carboxylates, which are derivatives of the core structure, has been developed from L-tyrosine. nih.gov This synthesis utilizes a reductive amination step to introduce a side chain onto the pre-formed bicyclic scaffold. nih.gov

A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices due to their mildness and functional group tolerance. ias.ac.in The reaction can be catalyzed by Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which activates the carbonyl group towards nucleophilic attack. ias.ac.in This combination has proven effective for the direct reductive amination of a wide range of aldehydes, tolerating various functional groups like esters, nitro groups, and nitriles. ias.ac.in Biocatalytic methods using enzymes like reductive aminases (RedAms) are also emerging as powerful tools for asymmetric reductive amination, offering high selectivity and sustainability. frontiersin.org

Key features of modern reductive amination strategies include:

Direct (One-Pot) Approach: Combining carbonyl, amine, and reducing agent in a single step improves efficiency.

Catalyst Control: The use of transition metal complexes, organocatalysts, or biocatalysts can enhance reaction rates and selectivity.

Functional Group Tolerance: Modern methods are compatible with a wide array of functional groups, minimizing the need for protecting groups. ias.ac.in

Green Methodologies: Efforts are directed towards using environmentally benign reducing agents like hydrogen gas or formic acid and employing aqueous or solvent-free conditions.

Oxidative Cyclization Pathways

Oxidative cyclization reactions are a key tool in the synthesis of complex natural products and heterocyclic scaffolds. nih.gov These reactions involve the formation of a new ring accompanied by an oxidation process, often creating C-C, C-N, or C-O bonds.

A significant application of this methodology is the synthesis of hydroxylated octahydro-1H-indole derivatives starting from L-tyrosine. nih.gov The key step in this stereoselective approach is the oxidative spirocyclization of L-tyrosine. This reaction was optimized for scale-up using a 3:1 mixture of acetonitrile:isopropanol, leading to the desired spirocycle in 42% yield and with greater than 99% enantiomeric excess (ee). nih.gov This intermediate serves as a versatile precursor to the octahydroindole scaffold. Subsequent methanolysis of the spirocycle opens the way to the desired indoline structure, which can be further functionalized. nih.gov This pathway highlights how oxidative cyclization can be used to set key stereocenters early in a synthetic sequence, which are then carried through to the final product.

Stereoselective and Enantioselective Approaches

The biological activity of molecules containing the this compound core is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. nih.gov

Chiral Catalyst-Mediated Asymmetric Synthesis

Catalytic asymmetric synthesis provides the most efficient route to enantiomerically pure compounds. nih.gov This field is dominated by two main approaches: organocatalysis and transition metal catalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This area has seen rapid growth, providing powerful alternatives to metal-based catalysts. For the synthesis of chiral octahydroindoles, organocatalysis has been instrumental in setting stereocenters with high fidelity.

A highly effective strategy involves a domino sequence initiated by an organocatalyzed Michael addition. nih.govscispace.com In this approach, a β-keto ester, a tethered sulfonamide, and an enal react in a tandem Robinson/aza-Michael sequence. The initial Michael addition, catalyzed by a chiral organocatalyst, establishes the initial stereocenter, which then directs the stereochemical outcome of the subsequent cyclization steps. nih.govscispace.com This method can generate complex octahydroindoles with multiple stereocenters and high enantioselectivity (up to 95% ee) in a single pot operation. nih.govscispace.com The intramolecular aza-Michael reaction itself can be catalyzed by various organocatalysts, such as diaryl prolinols or imidazolidinones, which activate the substrate through the formation of a transient iminium ion. rsc.org

Table 1: Organocatalytic Asymmetric Synthesis of Octahydroindoles Data derived from a domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. nih.gov

| Entry | Organocatalyst | Base for Cyclization | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Not specified | PS-BEMP | 85 | >95:5 | 95 |

| 2 | Not specified | LiHMDS | 78 | >95:5 | 93 |

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for synthesizing chiral molecules, particularly for the reduction of unsaturated precursors like indoles to form chiral indolines. chinesechemsoc.orgnih.gov This method is a key strategy for accessing the saturated heterocyclic core of this compound from an unsaturated precursor. The catalysts are typically complexes of noble metals like iridium (Ir), rhodium (Rh), or ruthenium (Ru) with chiral phosphorus-containing ligands. nih.govnih.gov

The asymmetric hydrogenation of N-protected indoles has been successfully achieved using rhodium catalysts paired with chiral bisphosphine ligands such as PhTRAP. researchgate.net These reactions often require a base to achieve high enantioselectivity, affording chiral indolines with up to 98% ee. researchgate.net Similarly, iridium complexes with chiral N,P ligands (like PHOX) have also been reported as efficient catalysts for this transformation. dicp.ac.cn

More recently, highly efficient Ir/bisphosphine-thiourea ligand catalytic systems have been developed for the asymmetric hydrogenation of challenging unprotected indoles, including those with aryl substituents. chinesechemsoc.org This system provides a wide variety of chiral indoline derivatives in high yields (75–99%) and with excellent stereoselectivities (up to 99% ee). chinesechemsoc.org The success of this catalyst is attributed to an anion-binding activation strategy between the catalyst and an additive like methanesulfonic acid, which enhances both reactivity and stereocontrol. chinesechemsoc.org

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation of Indole Derivatives Data represents typical results from various studies.

| Metal Catalyst Precursor | Chiral Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| [Rh(nbd)₂]SbF₆ | PhTRAP | N-acetyl-2-substituted indole | High | up to 95 | researchgate.net |

| [Ir(COD)Cl]₂ | (S,R)-ZhaoPhos | 2-aryl-unprotected indole | 75-99 | 86-99 | chinesechemsoc.org |

| Ir-PHOX complex | PHOX derivative | N-Boc-2-methylindole | High | High | dicp.ac.cn |

Asymmetric Conjugate Additions

Asymmetric conjugate addition reactions represent a powerful tool for the enantioselective construction of the octahydroindole framework. A notable example is the organocatalyzed Michael reaction, which can be integrated into a tandem sequence to generate complex octahydroindoles with high levels of stereocontrol.

One such strategy involves a two-step, one-pot process commencing with an organocatalyzed Michael addition of a β-keto ester to an enal. This is followed by a tandem Robinson-aza-Michael double cyclization catalyzed by a polymer-supported base, such as PS-BEMP. This approach has proven effective in constructing octahydroindoles with up to four stereocenters, achieving excellent enantioselectivities (up to 95% ee) and complete diastereoselective control. scispace.comnih.gov

The initial Michael addition, often catalyzed by a diarylprolinol silyl (B83357) ether, establishes the first stereocenter. The subsequent base-mediated cascade, consisting of a Robinson annulation and an intramolecular aza-Michael reaction, then constructs the bicyclic core with defined stereochemistry. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. For instance, the use of specific organocatalysts and additives can influence the facial selectivity of the initial conjugate addition, thereby determining the absolute configuration of the final product.

Table 1: Organocatalyzed Asymmetric Synthesis of Octahydroindoles

| Entry | Enal | Organocatalyst | Base | Yield (%) | ee (%) |

| 1 | Propenal | Diarylprolinol Silyl Ether | PS-BEMP | 75 | 92 |

| 2 | But-2-enal | Diarylprolinol Silyl Ether | PS-BEMP | 82 | 95 |

| 3 | Pent-2-enal | Diarylprolinol Silyl Ether | PS-BEMP | 78 | 93 |

Diastereoselective Control in Octahydroindole Construction

Achieving diastereoselective control is paramount in the synthesis of complex molecules like octahydroindoles, which can possess multiple stereogenic centers. The relative stereochemistry of these centers significantly impacts the biological activity of the molecule. Diastereocontrol can be exerted through various strategies, including substrate control, reagent control, and catalyst control.

In the context of the aforementioned domino Robinson annulation/aza-Michael reaction, the diastereoselectivity of the cyclization steps is critical. The formation of the cis- or trans-fused bicyclic system is influenced by the reaction conditions and the nature of the tether linking the nucleophilic nitrogen to the cyclohexenone precursor. Theoretical calculations, such as DFT, have been employed to understand the transition states leading to the observed diastereomers, providing insights into the factors governing the stereochemical outcome. scispace.com

Another powerful approach to diastereoselective octahydroindole synthesis involves a remote 1,6-asymmetric induction. This has been demonstrated in a diastereoselective cyclization strategy starting from a commercially available enantiopure aziridine. In this process, the stereocenter in the starting material directs the formation of new stereocenters during the construction of the octahydroindole ring system, leading to enantiopure products with multiple defined stereocenters. scispace.comnih.gov

The following table illustrates the diastereoselective synthesis of octahydroindoles through a remote 1,6-asymmetric induction strategy.

Table 2: Diastereoselective Synthesis of Enantiopure Octahydroindoles via 1,6-Asymmetric Induction

| Entry | Substrate | Base | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Enantiopure Aziridine Derivative A | LiHMDS | >95:5 | 85 |

| 2 | Enantiopure Aziridine Derivative B | KHMDS | >95:5 | 88 |

| 3 | Enantiopure Aziridine Derivative C | NaHMDS | 90:10 | 79 |

Control of Multiple Stereocenters in Polyhydroxylated Octahydroindole Derivatives

The synthesis of polyhydroxylated octahydroindole derivatives presents a significant challenge due to the need to control the stereochemistry of multiple hydroxyl groups on the carbocyclic ring, in addition to the stereocenters at the ring fusion. These highly functionalized molecules are of interest due to their potential as glycomimetics and inhibitors of glycosidases.

A stereoselective approach to polyhydroxylated L-Choi (octahydro-1H-indole-2-carboxylic acid) derivatives has been developed starting from L-tyrosine. This method relies on an oxidative cyclization of L-tyrosine to introduce the core bicyclic structure. Subsequent stereoselective dihydroxylation or epoxidation/hydrolysis steps are employed to install the hydroxyl groups with specific stereochemistries. The inherent chirality of the starting amino acid provides a foundation for the stereocontrolled introduction of subsequent stereocenters. Optimization of the oxidative cyclization was crucial to prevent racemization and enable efficient scale-up.

The stereochemical outcome of the hydroxylation reactions can be directed by the existing stereocenters in the molecule. For instance, the facial selectivity of dihydroxylation reagents like osmium tetroxide can be influenced by steric hindrance or directing effects from nearby functional groups, allowing for the selective formation of specific diastereomers.

Table 3: Stereoselective Synthesis of Polyhydroxylated Octahydroindole Derivatives

| Entry | Precursor | Hydroxylation Conditions | Major Diastereomer | Diastereomeric Ratio (dr) |

| 1 | Octahydroindole Carboxylate A | OsO4, NMO | (3R,4S,5R)-triol | >95:5 |

| 2 | Octahydroindole Carboxylate B | m-CPBA then H3O+ | (3S,4R,5S)-triol | 90:10 |

| 3 | Octahydroindole Carboxylate C | AD-mix-β | (3S,4R)-diol | >98:2 |

Chemical Reactivity and Derivatization Strategies of Octahydro 1h Indol 5 One

Reactions at the Carbonyl Group of Octahydro-1H-indol-5-one

The carbonyl group at the C-5 position of the this compound scaffold is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The reactivity of this ketone is influenced by the bicyclic nature of the ring system and the presence of the nitrogen atom.

Common reactions involving the carbonyl group include nucleophilic additions, reductions, and condensations. For instance, the carbonyl can react with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols. Reduction of the ketone to a secondary alcohol is readily achieved using various reducing agents.

Condensation reactions with amines or their derivatives can yield imines or related nitrogen-containing functional groups. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) can produce a hydrazone, which is a classic qualitative test for aldehydes and ketones. snggdcg.ac.in

The reactivity of the carbonyl group is fundamental to the derivatization of this compound, providing a gateway to a wide array of analogs with potentially interesting biological activities. The choice of reagent and reaction conditions determines the outcome of the transformation, enabling chemists to tailor the molecular structure for specific applications.

Functionalization of the Octahydroindole Ring System

Electrophilic and Nucleophilic Substitutions on the Octahydroindole Core

The saturated carbocyclic and heterocyclic rings of the octahydroindole core are generally less susceptible to classical electrophilic aromatic substitution reactions due to the absence of an aromatic system. However, functionalization can be achieved through various other strategies. The nitrogen atom of the indole (B1671886) ring can act as a nucleophile, participating in reactions with electrophiles. For instance, N-alkylation or N-acylation can be accomplished by treating the octahydroindole with alkyl halides or acyl chlorides, respectively.

While direct electrophilic substitution on the carbon framework is challenging, reactions can be facilitated by prior functionalization. For example, the generation of an enolate from a ketone derivative of octahydroindole would create a nucleophilic carbon center that can react with electrophiles.

Nucleophilic substitution reactions on the octahydroindole core itself are not common unless a suitable leaving group is present. However, the principles of nucleophilic substitution are central to many synthetic transformations involving octahydroindole derivatives. For example, the conversion of a hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) allows for its displacement by a variety of nucleophiles. This approach is instrumental in the synthesis of diverse analogs with modified substitution patterns.

It is important to note that the terms "electrophilic substitution" and "nucleophilic substitution" are broad and their applicability to the saturated octahydroindole system differs from their use in the context of aromatic compounds. geeksforgeeks.orgresearchgate.netreddit.com In this saturated system, these terms often refer to reactions occurring at functional groups attached to the core, rather than direct substitution on the ring carbons themselves.

Oxidation and Reduction Transformations of Octahydroindole Derivatives

Oxidation and reduction reactions are powerful tools for modifying the octahydroindole skeleton and its substituents, leading to a diverse range of derivatives. utdallas.edulibretexts.org

Oxidation: The secondary amine in the octahydroindole ring can be oxidized under specific conditions. Furthermore, if the octahydroindole derivative contains other oxidizable functional groups, such as a primary or secondary alcohol, these can be oxidized to aldehydes, ketones, or carboxylic acids using standard oxidizing agents. For instance, the oxidation of an alcohol derivative can provide access to keto-octahydroindoles. The choice of oxidant is crucial to achieve the desired transformation without affecting other sensitive parts of the molecule. In some cases, oxidation can lead to more complex transformations, including ring cleavage, as seen in the oxidative cleavage of indole rings in related systems. caltech.edu

Reduction: The carbonyl group of this compound and its derivatives is readily reduced to a secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions, potentially leading to the selective formation of either the cis or trans alcohol. For example, the diastereoselective reduction of a prochiral ketone on a related polycyclic system using L-selectride resulted in the exclusive formation of the axial alcohol. worktribe.com

Furthermore, catalytic hydrogenation can be employed to reduce other functional groups within the molecule or to saturate any remaining double bonds if present in a precursor. For instance, the complete hydrogenation of indole derivatives over a ruthenium-N-heterocyclic carbene (Ru-NHC) catalyst can yield chiral octahydroindoles with high enantioselectivity and diastereoselectivity. acs.org

The interplay of oxidation and reduction reactions allows for the interconversion of functional groups and the fine-tuning of the oxidation state of the octahydroindole core, significantly expanding the accessible chemical space for this class of compounds.

Formation of Complex Ring Systems via Octahydroindole Intermediates

Octahydroindole derivatives serve as versatile building blocks for the synthesis of more complex, polycyclic ring systems. Their inherent stereochemistry and functionality can be strategically utilized to direct the formation of new rings with high levels of control.

One notable application is in ring expansion reactions. For example, functionalized octahydroindoles can be rearranged to form enantiopure cis-decahydroquinolines. This transformation often involves the activation of a hydroxyl group on a side chain, followed by a nucleophilic attack that triggers the expansion of the five-membered nitrogen-containing ring into a six-membered one. researchgate.netnih.gov

Octahydroindoles also participate in various cycloaddition reactions. The intramolecular Diels-Alder reaction of 2-amidofurans has been used as a method for the formation of octahydroindole alkaloids. acs.org Additionally, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from octahydroindole derivatives can lead to the formation of complex spiro-heterocyclic systems. nih.govsemanticscholar.org

Furthermore, octahydroindole intermediates are pivotal in domino reactions that construct multiple rings in a single synthetic operation. For instance, a tandem asymmetric organocatalyzed Michael addition followed by a domino Robinson annulation/aza-Michael intramolecular reaction sequence has been developed for the synthesis of enantriched morphans, where the octahydroindole core is formed in situ. researchgate.net

These examples highlight the utility of the octahydroindole scaffold as a strategic intermediate for assembling intricate molecular architectures, which are often found in natural products and medicinally relevant compounds.

Synthesis of this compound Analogs and Conjugates

The synthesis of analogs and conjugates of this compound is a significant area of research, driven by the desire to explore the structure-activity relationships of this scaffold and to develop new compounds with tailored properties.

Analogs: The synthesis of analogs often involves modifications at various positions of the octahydroindole ring system. This can include:

N-Substitution: The nitrogen atom can be readily functionalized with a wide range of substituents, including alkyl, aryl, acyl, and protecting groups.

Substitution on the Carbocyclic Ring: Functional groups can be introduced onto the six-membered ring through various synthetic strategies. For example, starting from different substituted cyclohexenones can lead to a variety of substituted octahydroindoles.

Modification of the Heterocyclic Ring: The five-membered ring can also be modified, for instance, by introducing substituents at the 2-position, as seen in the synthesis of octahydro-1H-indole-2-carboxylic acid derivatives. thegoodscentscompany.com

The synthesis of these analogs often relies on multi-step sequences and can involve key reactions such as cycloadditions, ring expansions, and stereoselective reductions. nih.govacs.orgresearchgate.netacs.org

Conjugates: this compound and its derivatives can also be conjugated to other molecules to create hybrid structures with potentially enhanced or novel biological activities. For example, octahydroindole moieties have been incorporated into more complex structures through multi-component reactions, leading to the formation of spiro-oxindole derivatives. nih.govsemanticscholar.org These conjugates often combine the structural features of the octahydroindole with those of another pharmacologically relevant scaffold.

Advanced Spectroscopic and Structural Characterization Techniques for Octahydro 1h Indol 5 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (e.g., ¹H, ¹³C, HMBC, HSQC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of octahydroindoles. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the relative stereochemistry of the molecule. bhu.ac.inuoa.gr

¹H and ¹³C NMR: These fundamental experiments identify the number and chemical environment of hydrogen and carbon atoms in the molecule. rsc.org The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR provide information about the dihedral angles between adjacent protons, which is crucial for determining their relative orientation (cis or trans). bhu.ac.in For instance, in complex octahydroindole derivatives, ¹H NMR signals can be spread over a wide range, and specific proton resonances can be identified. worktribe.com

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu By revealing the ¹H-¹H spin-spin coupling networks, COSY helps to trace out the connectivity of the proton framework within the molecule, which is essential for assigning signals in the complex aliphatic regions of the octahydroindole ring system. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly to the carbon atoms to which they are attached. columbia.edu This provides unambiguous C-H one-bond correlations, simplifying the assignment of the ¹³C NMR spectrum. sdsu.educolumbia.edu Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The following table presents representative NMR data for a substituted octahydroindole derivative, illustrating the type of information obtained from these experiments.

| Technique | Compound | Observed Correlations / Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | (±)-(S,S)-3,3-diphenyl-1-(p-toluenesulfonyl)-octahydro-indole | (400 MHz, CDCl₃): δ 1.10 – 1.30 (2H, m), 1.40 – 1.65 (5H, m), 2.32 (3H, s), 2.40 – 2.60 (1H, m), 2.90 – 3.0 (1H, m), 3.70 – 3.80 (1H, m), 4.25 (1H, d, J = 11 Hz), 4.48 (1H, d, J = 11 Hz), 6.90 – 7.60 (14H, m, ArH). rsc.org |

| ¹³C NMR | (±)-(S,S)-3,3-diphenyl-1-(p-toluenesulfonyl)-octahydro-indole | (101 MHz, CDCl₃): δ 21.1, 22.4, 25.4, 26.4, 29.7, 45.2, 56.4, 59.1, 60.0, 126.6, 127.0, 127.6, 128.0, 128.5, 129.3, 129.5, 130.2, 135.3, 143.7, 144.8, 146.1. rsc.org |

| COSY/HMBC | Generic Indole (B1671886) Derivatives | COSY spectra show couplings between adjacent protons (e.g., H4-H5, H5-H6), while HMBC shows long-range correlations that connect different parts of the molecule. researchgate.net |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. researchgate.net This technique provides precise coordinates of each atom in the crystal lattice, thereby establishing not only the connectivity but also the absolute and relative stereochemistry of all chiral centers. taylorandfrancis.com

For complex molecules like octahydroindoles, which can have multiple stereocenters, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal for definitive structural proof. researchgate.net The resulting crystal structure can confirm the cis or trans fusion of the bicyclic system and the orientation of substituents. For example, the absolute configuration of a key intermediate in the synthesis of related compounds was unambiguously established as (R, R) by single-crystal X-ray diffraction. taylorandfrancis.com In another case, the absolute stereochemistry of an enantiomerically pure product was determined by X-ray crystallographic analysis. researchgate.net The crystal structure of a calcitriol (B1668218) analogue containing a related inden-4-one core also had its six stereocenters unambiguously established through this method. researchgate.net

| Parameter | Example: Amine 4 (A Chiral Intermediate) taylorandfrancis.com |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.9511(3) Å, b = 10.4014(4) Å, c = 13.8084(4) Å, α = 90°, β = 90°, γ = 90° |

| Outcome | The absolute configuration at C-2 and C-3 was determined to be R. |

Mass Spectrometry Techniques in Structure Confirmation and Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. algimed.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures m/z values to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com

This high accuracy enables the calculation of a unique elemental formula, which is a crucial step in confirming the identity of a newly synthesized compound or an unknown substance. algimed.combioanalysis-zone.com For octahydro-1H-indol-5-one, HRMS would be used to confirm its molecular formula (C₉H₁₃NO) by matching the experimentally measured exact mass with the theoretically calculated value. Any deviation of more than a few parts per million (ppm) would suggest an incorrect assignment or the presence of impurities.

HRMS is also used to analyze fragmentation patterns, which can provide further structural information. algimed.com

| Technique | Compound | Measurement | Finding |

| HRMS (ES+) | C₁₆H₂₀NO₂ (a related bridged octahydroindole) | Calculated for [M+H]⁺: 258.1489 | Found: 258.1488. worktribe.com |

| HRMS (ES+) | C₂₄H₂₈NO₃ (a related bridged octahydroindol-5-one) | Calculated for [M+H]⁺: 378.2064 | Found: 378.2065. worktribe.com |

| MS (ESI) | C₂₇H₂₉NO₂S (a related substituted octahydro-indole) | m/z | 454 (M + Na⁺). rsc.org |

Chromatographic Methods for Isomer Separation and Purity Assessment

Due to the presence of multiple chiral centers, the synthesis of this compound can potentially yield a mixture of stereoisomers (enantiomers and diastereomers). Chromatographic techniques are essential for separating these isomers and assessing the purity of the final compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a specialized form of HPLC that is used to separate enantiomers. americanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification. science.gov

The development of a chiral HPLC method is crucial for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample of this compound. For instance, a reverse-phase HPLC method was developed to separate and quantify the isomers of the closely related octahydro-1H-indole-2-carboxylic acid. longdom.orgresearchgate.net This method utilized a C18 column and a refractive index detector, as the compound lacks a strong chromophore. longdom.orgresearchgate.net Such methods are validated according to ICH guidelines for accuracy, linearity, and precision. longdom.org The ability to separate all possible isomers is a critical quality control tool in both research and manufacturing settings. researchgate.net

| Parameter | Example: Separation of Octahydro-1H-indole-2-carboxylic acid isomers longdom.orgresearchgate.net |

| Technique | Reverse Phase HPLC |

| Stationary Phase | C18 column (Inertsil ODS-4, 250 mm × 4.6 mm × 5 µm) |

| Mobile Phase | 10 mM potassium phosphate (B84403) buffer (pH 3.0) |

| Detector | Refractive Index (RI) |

| Outcome | Successful separation and quantification of four pairs of enantiomers. The method showed good linearity with a correlation coefficient > 0.999. |

Computational and Theoretical Investigations of Octahydro 1h Indol 5 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometry, electronic energies, and reactivity descriptors. beilstein-journals.org For a molecule like octahydro-1H-indol-5-one, DFT calculations provide fundamental insights into its chemical behavior.

Detailed research findings from DFT studies on related indole (B1671886) derivatives show that the electronic properties are highly dependent on the molecular geometry and substituent groups. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. The MEP map identifies electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-deficient regions (electrophilic sites) prone to nucleophilic attack. For this compound, the carbonyl oxygen would be expected to be a region of high electron density (a nucleophilic center), while the carbonyl carbon would be electron-deficient (an electrophilic center).

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors help quantify the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for an Indole Scaffold This table presents typical data obtained from DFT calculations on a related indole compound to illustrate the expected parameters for this compound.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment (µ) | 3.8 D | Measures charge distribution and polarity, influencing interactions. nih.gov |

| Electronegativity (χ) | 3.85 eV | A measure of the power of an atom or group to attract electrons. researchgate.net |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | 3.15 eV | Quantifies the global electrophilic nature of a molecule. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. umn.edu By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions. nih.gov For this compound, which has a flexible, saturated ring system with multiple stereocenters, MD simulations are essential for understanding its conformational landscape.

Conformational Analysis: The octahydroindole core can adopt various chair and boat-like conformations. MD simulations can explore the potential energy surface to identify the most stable low-energy conformers and the energy barriers between them. This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site. scielo.br The stereochemistry at the ring fusion (cis or trans) and at any substituted carbons dramatically influences the preferred conformations.

Binding Interactions: When studying the interaction of this compound with a biological target, such as an enzyme or receptor, MD simulations can model the dynamic process of binding. nih.gov Starting from a docked pose, an MD simulation can assess the stability of the ligand-protein complex, revealing how the ligand and protein adapt to each other. scielo.br These simulations can track key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time and calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of binding affinity. jmchemsci.com

Table 2: Illustrative Conformational and Interaction Data from MD Simulations This table exemplifies the type of data generated from MD simulations to analyze the conformational stability and binding interactions of a molecule like this compound.

| Simulation Metric | Description | Illustrative Finding |

| RMSD of Ligand | Root Mean Square Deviation of the ligand's atomic positions from the initial pose. | A stable RMSD below 2.0 Å suggests the ligand remains in a consistent binding mode. |

| RMSF of Protein Residues | Root Mean Square Fluctuation of individual amino acid residues in the binding site. | High RMSF values in certain loops may indicate flexibility important for induced fit. |

| Intermolecular H-Bonds | Number and duration of hydrogen bonds between the ligand and protein. | The carbonyl oxygen of the ligand forms a persistent hydrogen bond with a backbone NH of residue LYS122. |

| Binding Free Energy (ΔG_bind) | Calculated using MM/GBSA, estimates the strength of the ligand-protein interaction. | -45.5 kcal/mol, indicating a favorable and stable binding interaction. jmchemsci.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical properties) to an observed activity, such as inhibitory concentration (IC50). umich.edu

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several steps:

Data Set Preparation: A diverse set of this compound analogues with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can include constitutional, topological, geometric, hydrophobic, and electronic descriptors (often derived from DFT calculations). umich.edu

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a model that correlates a subset of descriptors with the biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward the most promising candidates. The model also provides insights into which molecular properties are most important for the desired biological activity.

Table 3: Example of a QSAR Model for a Hypothetical Series of Inhibitors This table illustrates the components of a QSAR model. The equation is a hypothetical example for a series of enzyme inhibitors based on the this compound scaffold.

| Component | Description |

| Model Equation | pIC50 = 0.52 * ClogP - 0.15 * TPSA + 0.89 * (LUMO) + 3.45 |

| Dependent Variable | pIC50: The negative logarithm of the half-maximal inhibitory concentration. |

| Independent Variables (Descriptors) | ClogP: A measure of hydrophobicity.TPSA: Topological Polar Surface Area, related to membrane permeability.LUMO: Energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor from DFT. |

| Model Statistics | R² = 0.88 (Coefficient of determination)Q² = 0.75 (Cross-validated R²) |

In Silico Screening Methodologies and Molecular Docking Studies

In silico screening, particularly molecular docking, is a widely used technique in drug discovery to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. This method is invaluable for understanding the binding mechanisms that underpin a compound's biological activity.

The process for this compound would involve:

Library Preparation: A virtual library of compounds containing the this compound scaffold would be created or sourced.

Target Preparation: A 3D structure of the target protein is obtained, often from the Protein Data Bank (PDB). The binding site is defined.

Molecular Docking: A docking algorithm systematically samples different orientations and conformations (poses) of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study provide a predicted binding mode and a ranking of compounds based on their docking scores. Analysis of the best-scoring pose reveals key interactions, such as:

Hydrogen Bonds: The ketone oxygen and the secondary amine (N-H) of the octahydroindole ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The saturated carbocyclic portion of the scaffold can form favorable van der Waals interactions within hydrophobic pockets of the binding site.

π-π Stacking: If the target contains aromatic residues, the indole ring (in related unsaturated analogues) can participate in π-π stacking.

These insights into the binding mechanism are crucial for structure-based drug design, allowing chemists to rationally design modifications to the scaffold to enhance potency and selectivity.

Table 4: Illustrative Molecular Docking Results for an Indole Derivative This table shows typical results from a molecular docking study, predicting the binding affinity and key interactions for a ligand within a protein active site.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Compound A | -8.5 | TYR 82, ASP 120 | Hydrogen Bond with carbonyl O |

| (this compound derivative) | LEU 78, VAL 95, ILE 110 | Hydrophobic Interaction | |

| Reference Inhibitor | -9.2 | TYR 82, SER 121 | Hydrogen Bond |

| PHE 112, TRP 115 | π-π Stacking |

Computer-Aided Synthesis Planning (CASP) and Retrosynthetic Prediction Models

Computer-Aided Synthesis Planning (CASP) utilizes sophisticated algorithms to propose viable synthetic routes for a target molecule. These tools perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors through a series of known chemical reactions.

For a molecule like this compound, a CASP program would analyze its bicyclic structure and functional groups to identify strategic bond disconnections. Potential retrosynthetic strategies could include:

Intramolecular Cyclizations: Disconnecting one of the bonds in the pyrrolidine (B122466) or cyclohexane (B81311) ring to reveal an acyclic precursor that could be cyclized. For example, an intramolecular Mannich reaction or a reductive amination could form the heterocyclic ring.

Diels-Alder Reaction: Viewing the six-membered ring as a product of a [4+2] cycloaddition between a suitable diene and dienophile.

Fischer Indole Synthesis Derivatives: While typically used for aromatic indoles, modifications of related strategies could be explored for constructing the core ring system prior to reduction.

Modern CASP tools are often powered by machine learning models trained on vast databases of chemical reactions. These models can predict not only the precursor molecules but also suggest suitable reagents and reaction conditions, significantly accelerating the process of designing and optimizing a synthetic pathway.

Table 5: Illustrative Retrosynthetic Analysis for this compound This table outlines a potential multi-step retrosynthetic pathway that could be proposed by a CASP tool.

| Retrosynthesis Step | Precursor(s) | Key Transformation |

| Target: this compound | 2-(3-aminopropyl)cyclohexane-1,4-dione | Intramolecular Reductive Amination |

| Precursor 1 | 2-(3-nitropropyl)cyclohexane-1,4-dione | Reduction of Nitro Group |

| Precursor 2 | Cyclohexane-1,4-dione + 1-nitro-3-iodopropane | Michael Addition / Alkylation |

Role in Complex Molecule Synthesis and Academic Applications

Octahydro-1H-indol-5-one as a Key Intermediate in Natural Product Total Synthesis

The octahydroindole core is a prevalent structural motif in a variety of natural products, making this compound and its analogues valuable intermediates in their total synthesis. acs.org The synthesis of complex natural products often relies on the strategic construction of such core structures, which are then elaborated to the final target molecule.

For instance, the total synthesis of the aquatic peptide microcin (B1172335) SF608 was achieved utilizing a strategy that involves the assembly of four key units, one of which is a derivative of the octahydroindole system. dokumen.pub Similarly, the synthesis of phragmalin-type limonoids, which are characterized by a complex octahydro-1H-2,4-methanoindene cage, has been a significant challenge. researchgate.net A robust synthetic route to these intricate natural products was developed starting from the Hajos-Parrish ketone, which is transformed into a substrate that undergoes a key aldol (B89426) reaction to form the cage structure. researchgate.net

Furthermore, the total synthesis of (±)-deethylibophyllidine was accomplished in eight steps, with a key strategic element being the stereoselective formation of an octahydroindol-6-one derivative. acs.org This intermediate was crucial for the subsequent construction of the pentacyclic framework of the target molecule. acs.org The development of synthetic methods to access chiral octahydroindoles is of high importance due to their prevalence in many natural products and bioactive molecules. acs.org

Scaffold for Novel Chemical Entity Development in Medicinal Chemistry Research

The octahydroindole framework serves as a versatile scaffold for the development of novel chemical entities in medicinal chemistry. ontosight.ai This is attributed to its saturated, three-dimensional structure which can be functionalized to interact with various biological targets. ontosight.airesearchgate.net The process of "lead hopping" or "scaffold hopping" often utilizes such frameworks to discover new compounds with similar biological activity to a known lead but with a different chemical structure, potentially overcoming limitations like toxicity or poor pharmacokinetic properties. eurofinsdiscovery.com

The spirooxindole scaffold, which can be derived from octahydroindole precursors, has garnered significant attention in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov For example, novel spirooxindole derivatives have been synthesized via multicomponent reactions involving isatins and (2S)-octahydro-1H-indole-2-carboxylic acid, yielding compounds with potential anticancer activity. nih.gov

The indole (B1671886) and indoline (B122111) scaffolds are considered "privileged structures" in medicinal chemistry due to their recurrence in bioactive molecules. researchgate.net The saturated nature of the octahydroindole ring can offer increased metabolic stability compared to its aromatic counterparts. chemshuttle.com This property is advantageous in drug design, and derivatives have been explored for their potential effects on the central nervous system and as antioxidants. ontosight.ai The development of new molecular scaffolds that are amenable to parallel synthesis techniques is a key challenge, and nitrogen-containing saturated heterocycles like octahydroindole are present in many druglike molecules. acs.org

Methodological Advancements Facilitated by this compound as a Model Substrate

This compound and its derivatives have served as valuable model substrates in the development and refinement of synthetic methodologies. The well-defined and rigid structure of the octahydroindole core allows for the systematic study of reaction mechanisms and stereochemical outcomes.

For example, the intramolecular Diels-Alder reaction of N-dienyl-5-alkenyl-lactams, which can be prepared from succinimide, leads to the formation of tricyclic products with the octahydro-1H-pyrrolo[1,2-a]indol-3-one framework. tandfonline.com This reaction provides a useful method for the synthesis of related alkaloids. tandfonline.com

Furthermore, substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have been developed. acs.orgpolimi.it Depending on the substitution pattern of the indole substrate, either [4 + 2] or [3 + 2] cycloaddition reactions can occur, leading to the formation of different polycyclic fused indoline scaffolds. acs.orgpolimi.it These studies, which utilize indole derivatives as starting materials, contribute to the broader understanding of cycloaddition reactions and provide access to structurally diverse and complex heterocyclic systems. The use of octahydroindole-based structures as model systems allows for a detailed investigation of these transformations.

Role as a Synthetic Intermediate for Angiotensin Converting Enzyme (ACE) Inhibitors

One of the most significant applications of this compound derivatives is in the synthesis of Angiotensin Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. scielo.brgoogle.com Specifically, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of perindopril (B612348) and trandolapril. longdom.org

The synthesis of these ACE inhibitors often involves the coupling of the octahydroindole-2-carboxylic acid moiety with other amino acid derivatives. For instance, a series of potent N-substituted tripeptide ACE inhibitors were synthesized from 1-(N2-substituted L-lysyl-γ-D-glutamyl)octahydro-1H-indole-2-carboxylic acids. nih.govjst.go.jp The stereoselective preparation of the trans-octahydro-1H-indole-2-carboxylic acid building block is a critical and often challenging step in the synthesis of trandolapril. thieme.de

Various synthetic strategies have been developed to produce the required stereoisomer of octahydro-1H-indole-2-carboxylic acid. These methods include the catalytic hydrogenation of imine-acid salts and processes that aim for high stereoselectivity to ensure the final drug's efficacy. longdom.org The development of efficient and stereoselective syntheses of this key intermediate is an ongoing area of research, with patents describing processes for the resolution of racemic mixtures and the direct synthesis of the desired enantiomer. google.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes to Octahydro-1H-indol-5-one

The demand for greener and more efficient methods for synthesizing this compound and related structures is driving innovation in organic chemistry. Traditional synthetic routes often involve harsh reagents, multiple steps, and the production of significant waste. google.com Current research focuses on several key areas to address these challenges:

Catalytic Hydrogenation: The use of metal catalysts to reduce indole (B1671886) precursors is a common strategy. smolecule.comresearchgate.net Researchers are actively exploring more efficient and selective catalysts, such as those based on rhodium, to achieve complete hydrogenation under milder conditions, thereby reducing energy consumption and byproducts. researchgate.net The development of catalysts that can be easily recovered and reused is also a major goal.

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single "one-pot" process significantly improves efficiency by reducing the need for intermediate purification steps, saving time, solvents, and energy. innovareacademics.inscispace.comacs.org Multicomponent reactions, where three or more starting materials are combined in a single step to form a complex product, are particularly attractive for their atom economy and ability to rapidly generate diverse molecular structures. acs.org

Bio-inspired and Enzymatic Synthesis: Nature provides a blueprint for highly efficient and selective chemical transformations. Researchers are investigating the use of enzymes or enzyme-mimicking catalysts to synthesize this compound and its derivatives with high stereoselectivity, often under mild, aqueous conditions.

Flow Chemistry: Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers several advantages over traditional batch processing. These include better heat and mass transfer, improved safety, and the potential for automated synthesis and optimization. This technology is being explored for the scalable and efficient production of this compound intermediates.

| Synthetic Strategy | Key Advantages |

| Catalytic Hydrogenation | High efficiency, potential for high selectivity. smolecule.comresearchgate.net |

| One-Pot Reactions | Reduced waste, time, and energy consumption. innovareacademics.inscispace.comacs.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions. |

| Flow Chemistry | Scalability, improved safety and control. |

Exploration of Novel Reactivity Patterns for this compound

Beyond its synthesis, researchers are keenly interested in discovering new chemical reactions that the this compound core can undergo. This exploration opens doors to creating a wider range of derivatives with unique properties and potential applications.

Oxidation and Reduction Reactions: The ketone and amine functionalities within the this compound scaffold are prime targets for oxidation and reduction reactions. smolecule.com These transformations can lead to the formation of corresponding alcohols, or further oxidized products like lactams, providing access to a variety of related heterocyclic systems.

Cyclization and Rearrangement Reactions: The rigid, bicyclic structure of this compound can be induced to undergo novel cyclization and rearrangement reactions. bohrium.comtandfonline.com These transformations can lead to the formation of more complex polycyclic architectures, including those found in natural products. For instance, base-controlled skeletal rearrangement reactions of related hexahydro-4H-indol-4-ones have been developed. bohrium.com

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool in modern organic synthesis. bohrium.comresearchgate.net Researchers are investigating its use to functionalize the this compound skeleton through cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of intricate molecular designs. bohrium.comresearchgate.net

Radical Cyclizations: Radical reactions offer unique pathways for bond formation. Studies have investigated the use of radical cyclizations to form the octahydroindolone ring system, with the outcome of the reaction being influenced by the choice of reagents and reaction conditions. pitt.edunih.gov

Advanced Computational Tools for Predictive Design and Mechanistic Insights

The synergy between experimental and computational chemistry is accelerating the pace of discovery in the field of this compound research. Advanced computational tools are becoming indispensable for understanding and predicting the behavior of this and other complex molecules.

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to predict a wide range of molecular properties, including geometry, electronic structure, and reactivity. nih.govbohrium.comresearchgate.net Researchers use DFT to study the stability of different this compound conformations, to elucidate the mechanisms of its reactions, and to predict the spectroscopic properties of its derivatives. bohrium.comresearchgate.net This information is invaluable for designing new experiments and interpreting their results.

Molecular Docking: For derivatives of this compound being investigated for biological activity, molecular docking simulations are used to predict how these molecules might bind to specific protein targets. smolecule.combohrium.com This allows for the rational design of more potent and selective compounds, saving significant time and resources in the drug discovery process.

Predictive Modeling for Synthetic Routes: Computational tools are also being developed to predict the outcome and efficiency of different synthetic routes. By analyzing various reaction parameters, these models can help chemists identify the most promising pathways for synthesizing a target this compound derivative, minimizing trial-and-error in the laboratory.

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Predicting molecular structure, reactivity, and spectroscopic properties. nih.govbohrium.comresearchgate.net |

| Molecular Docking | Predicting binding affinity to biological targets. smolecule.combohrium.com |

| Predictive Synthetic Modeling | Optimizing synthetic routes and predicting reaction outcomes. |

Integration of this compound Derivatives in Emerging Chemical Technologies

The unique structural and chemical properties of this compound and its derivatives make them attractive candidates for integration into a variety of emerging chemical technologies.

Materials Science: The rigid, three-dimensional structure of the this compound scaffold can be exploited in the development of new materials. smolecule.com Derivatives can be designed to self-assemble into ordered structures, or to be incorporated into polymers to impart specific properties such as thermal stability or optical activity.

Organocatalysis: Chiral derivatives of this compound have the potential to act as organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions. acs.org The development of new, efficient, and selective organocatalysts is a major focus of green chemistry, and the this compound framework provides a versatile platform for designing such catalysts.

Pharmaceutical and Medicinal Chemistry: The octahydro-1H-indole core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active natural products and synthetic drugs. ub.edusmolecule.comresearchgate.netchemicalbook.com Research is ongoing to explore the potential of new this compound derivatives as therapeutic agents for a wide range of diseases, including neurological disorders and inflammatory conditions. smolecule.com

Q & A

Advanced Question

- SHELX Suite : Use SHELXL for small-molecule refinement. Key adjustments:

- DFT Calculations : Validate crystallographic data using Gaussian or ORCA. Optimize geometry at the B3LYP/6-31G(d) level and compare with experimental bond lengths .

- Twinned Data Handling : For multiphase crystals, use TWINLAW in SHELXL to deconvolute overlapping reflections .

What are the best practices for documenting experimental procedures to ensure reproducibility?

Basic Question

- Detailed Synthesis Protocols : Specify exact molar ratios (e.g., 1.2 equivalents of reducing agent), reaction times (±5 min), and purification methods (e.g., column chromatography with hexane/EtOAc 3:1) .

- Instrument Calibration : Report NMR spectrometer frequencies (e.g., 400 MHz) and solvent peaks (e.g., CDCl3 at δ 7.26 ppm) .

- Data Archiving : Deposit raw crystallographic data (e.g., .cif files) in public repositories like the Cambridge Structural Database .

How should researchers approach optimizing reaction yields in multi-step syntheses of this compound derivatives?

Advanced Question

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2<sup>3</sup> factorial design can identify interactions between Pd/C concentration, H2 pressure, and reaction time .

- In Situ Monitoring : Employ ReactIR to track ketone formation intermediates and adjust quenching points dynamically.

- By-Product Recycling : If intermediates isomerize (e.g., epimerization at bridgehead carbons), introduce chiral auxiliaries or kinetic resolutions to recover enantiopure products .

How can researchers validate the purity of this compound when commercial standards are unavailable?

Advanced Question

- Combined Chromatography : Use orthogonal methods (HPLC with UV/ELSD detection and GC-MS) to confirm absence of isomers or residual solvents .

- Elemental Analysis : Match experimental C/H/N/O percentages (±0.3%) with theoretical values (C: 68.54%, H: 9.35%, N: 9.99%, O: 12.12%) .

- Melting Point Consistency : Compare observed melting points (if crystalline) across multiple batches (±2°C tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.